molecular formula C6H5N3S2 B1331242 5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol CAS No. 68744-68-3

5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol

Cat. No. B1331242
CAS RN: 68744-68-3
M. Wt: 183.3 g/mol
InChI Key: XTBUTLWCIJDTLU-UHFFFAOYSA-N
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Description

Thiophene is a heterocyclic compound with the formula C4H4S. It consists of a planar five-membered ring and is aromatic, as indicated by its extensive substitution reactions . Compounds analogous to thiophene include furan (C4H4O), selenophene (C4H4Se), and pyrrole (C4H4NH), which each vary by the heteroatom in the ring .


Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

The structures and molecular properties of thiophene derivatives can be obtained using a DFT-D3 (B3LYP (+D3)) approach in conjunction with the 6-311G (d,p) basis set .


Chemical Reactions Analysis

Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications. Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .


Physical And Chemical Properties Analysis

Thiophene is a colorless liquid with a benzene-like odor . Its density is 1.051 g/mL, and it has a melting point of -38 °C and a boiling point of 84 °C .

Scientific Research Applications

Organic Semiconductors

Thiophene derivatives are pivotal in the development of organic semiconductors . The sulfur-containing thiophene ring is known for its high electron mobility, making it suitable for use in organic field-effect transistors (OFETs). The specific structure of 5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol could potentially enhance the charge transport properties of semiconductor materials .

Corrosion Inhibitors

In industrial chemistry, thiophene compounds serve as excellent corrosion inhibitors . They form a protective layer on metals, preventing oxidation and degradation. The triazole moiety in the compound under discussion could offer additional binding sites, improving the efficacy of corrosion inhibition .

OLED Fabrication

The application of thiophene derivatives in the fabrication of organic light-emitting diodes (OLEDs) is well-documented. The luminescent properties of these compounds contribute to the production of vibrant displays with high contrast ratios. The unique structure of 5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol may lead to new OLED materials with improved stability and color purity .

Anticancer Agents

Thiophene-based molecules exhibit significant anticancer properties . They can interfere with the proliferation of cancer cells and induce apoptosis. The presence of a triazole-thiol group in the compound could be explored for targeted drug delivery systems in cancer therapy .

Anti-inflammatory Drugs

Many thiophene derivatives act as anti-inflammatory agents . They modulate the body’s inflammatory response, which is beneficial in treating conditions like arthritis. The triazole and thiol groups in 5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol might enhance its binding affinity to inflammatory enzymes, increasing its potency as an anti-inflammatory drug .

Antimicrobial Activity

The compound’s structure suggests potential antimicrobial activity . Thiophene and triazole rings are known to disrupt the cell wall synthesis of bacteria and fungi, leading to their death. This compound could be a candidate for developing new antimicrobial drugs, especially in the face of rising antibiotic resistance .

Kinase Inhibition

Kinases are enzymes that play a crucial role in signal transduction within cells. Thiophene derivatives have been shown to inhibit kinase activity, which is vital in treating diseases like cancer. The triazole-thiol group could provide specificity in targeting particular kinases, making 5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol a valuable molecule in designing kinase inhibitors .

Material Science Applications

Lastly, the electronic properties of thiophene make it suitable for various material science applications . It can be used in the development of sensors, photovoltaic cells, and other electronic devices. The triazole and thiol functionalities could introduce new dimensions to the material’s properties, such as sensitivity to specific stimuli or enhanced electrical conductivity .

Safety And Hazards

Thiophene is classified as toxic. It’s harmful if swallowed and can cause eye irritation .

Future Directions

The development of new thiophene derivatives with improved properties and activities is an active area of research. These compounds have potential applications in various fields, including medicinal chemistry, material science, and industrial chemistry .

properties

IUPAC Name

5-thiophen-2-yl-1,2-dihydro-1,2,4-triazole-3-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3S2/c10-6-7-5(8-9-6)4-2-1-3-11-4/h1-3H,(H2,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTBUTLWCIJDTLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC(=S)NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00352031
Record name 5-Thiophen-2-yl-4H-[1,2,4]triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol

CAS RN

68744-68-3
Record name 5-Thiophen-2-yl-4H-[1,2,4]triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 3
5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 4
5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 5
5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 6
5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol

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